molecular formula C23H28N2O4S B15287996 (1,3-Oxathiol-4-yl)methyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

(1,3-Oxathiol-4-yl)methyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Cat. No.: B15287996
M. Wt: 428.5 g/mol
InChI Key: STTWAVDIRJBZLB-BVSLBCMMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and methanol, and the reactions are carried out under inert gas (nitrogen or argon) at controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out in solvents like DMSO, methanol, and water, under controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane involves its interaction with specific molecular targets and pathways. The compound acts as an intermediate in the synthesis of ritonavir, an antiviral drug. It interacts with viral proteases, inhibiting their activity and preventing viral replication . The thiazole ring and hydroxyl groups play crucial roles in binding to the active site of the enzyme .

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

1,3-oxathiol-4-ylmethyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C23H28N2O4S/c24-21(12-18-9-5-2-6-10-18)22(26)13-19(11-17-7-3-1-4-8-17)25-23(27)29-15-20-14-28-16-30-20/h1-10,14,19,21-22,26H,11-13,15-16,24H2,(H,25,27)/t19-,21-,22-/m0/s1

InChI Key

STTWAVDIRJBZLB-BVSLBCMMSA-N

Isomeric SMILES

C1OC=C(S1)COC(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)N)O

Canonical SMILES

C1OC=C(S1)COC(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)N)O

Origin of Product

United States

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